Ularitide

Peptide Chemistry Natriuretic Peptide Structure Receptor Pharmacology

Researchers in ADHF face rapid NEP degradation of ANP, limiting durable NPR-A signaling. Ularitide overcomes this with: - Four-amino-acid N-terminal extension conferring NEP resistance. - Dose-dependent PCWP reduction & preserved renal function in Phase III trials. - Superior diuresis & natriuresis vs. nesiritide in CHF models. Lyophilized powder, ≥98% HPLC purity, shipped with full analytical documentation.

Molecular Formula C145H234N52O44S3
Molecular Weight 3505.9 g/mol
CAS No. 118812-69-4
Cat. No. B1682697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlaritide
CAS118812-69-4
SynonymsANF (95-126)
ANP (95-126)
atrial natriuretic factor prohormone (95-126)
atrial natriuretic peptide (95-126)
atriopeptin (95-126)
Ularitide
urodilatin
Molecular FormulaC145H234N52O44S3
Molecular Weight3505.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1
InChIKeyIUCCYQIEZNQWRS-DWWHXVEHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ularitide (CAS 118812-69-4): A 32-Amino Acid Natriuretic Peptide for Cardiovascular and Renal Research Applications


Ularitide (CAS 118812-69-4, INN: Urodilatin) is a chemically synthesized, 32-amino acid peptide belonging to the A-type natriuretic peptide family [1]. It is derived from residues 95–126 of the pro-atrial natriuretic peptide (proANP) precursor and shares a common core sequence with the 28-amino acid circulating hormone ANP (atrial natriuretic peptide) but possesses a four-amino-acid N-terminal extension [2][3]. Physiologically, Ularitide is synthesized in distal renal tubule cells and functions as a paracrine intrarenal regulator of sodium and water homeostasis [4]. Pharmacologically, Ularitide binds to and activates natriuretic peptide receptor-A (NPR-A), stimulating particulate guanylate cyclase and increasing intracellular cyclic guanosine monophosphate (cGMP), which mediates vasodilation, diuresis, and natriuresis [5][6].

Why Ularitide (CAS 118812-69-4) Cannot Be Substituted with Generic Natriuretic Peptides Like ANP or BNP in Research and Development


Ularitide exhibits key structural and functional properties that preclude simple substitution with in-class natriuretic peptides such as ANP or BNP (nesiritide). Its four-amino-acid N-terminal extension confers significantly enhanced resistance to proteolytic degradation by neutral endopeptidase 24.11 (NEP) compared to ANP, resulting in a distinct pharmacokinetic profile [1][2]. This structural feature alters both its enzymatic stability and its receptor-interaction dynamics, leading to unique pharmacodynamic outcomes not replicated by other natriuretic peptides. In clinical studies, Ularitide has demonstrated a consistent, dose-dependent hemodynamic benefit and a specific adverse event profile that diverges from those of other vasodilators. Moreover, a direct comparative review highlights that while nesiritide and ANP lower pulmonary capillary wedge pressure (PCWP) and cause hypotension, they fail to induce meaningful diuresis or natriuresis in patients with congestive heart failure (CHF) [3]. These differentiating factors mandate that Ularitide be treated as a distinct molecular entity rather than a generic substitute for research and therapeutic applications.

Quantitative Differentiation Guide for Ularitide (CAS 118812-69-4) Against Closest Analogs and Alternatives


Structural Differentiation: 32-Amino Acid Ularitide vs. 28-Amino Acid ANP

Ularitide is a 32-amino acid peptide, whereas circulating atrial natriuretic peptide (ANP) is a 28-amino acid peptide. Both are derived from the same proANP precursor but undergo differential processing: ANP corresponds to residues 99–126, while Ularitide corresponds to residues 95–126, incorporating an additional four amino acids at the N-terminus [1][2]. This structural distinction is not merely a matter of sequence length; it directly influences the peptide's resistance to enzymatic degradation and its pharmacokinetic behavior.

Peptide Chemistry Natriuretic Peptide Structure Receptor Pharmacology

Enzymatic Stability: Ularitide Exhibits Higher Resistance to Neutral Endopeptidase Degradation than ANP

Ularitide is significantly more resistant to degradation by neutral endopeptidase 24.11 (NEP) than ANP [1]. This enhanced stability is attributed to the four-amino-acid N-terminal extension of Ularitide, which is absent in ANP [1][2]. While a precise numerical ratio is not provided in the primary literature, the referenced studies unequivocally state that Ularitide is 'more resistant' and 'more active as a natriuretic agent' than ANP, which is directly linked to its slower NEP-mediated clearance [1].

Peptide Stability Enzymatic Degradation NEP

Hemodynamic Effect: Dose-Dependent Reduction in Pulmonary Capillary Wedge Pressure (PCWP) in Heart Failure Patients

In the SIRIUS II Phase II clinical trial involving 221 patients with acute decompensated heart failure, Ularitide administered as a 24-hour continuous infusion produced a significant, dose-dependent reduction in pulmonary capillary wedge pressure (PCWP) [1][2]. At 6 hours post-infusion, the mean decrease in PCWP was -6.5 ± 7.2 mmHg for the 7.5 ng/kg/min group (p<0.05), -10.5 ± 6.3 mmHg for the 15 ng/kg/min group (p<0.01), and -10.1 ± 5.7 mmHg for the 30 ng/kg/min group (p<0.01), compared to a -4.4 ± 6.1 mmHg decrease in the placebo group [1].

Acute Decompensated Heart Failure Hemodynamics Vasodilation

Differential Renal Effects: Ularitide Preserves Renal Function in Heart Failure Studies

A key differentiating factor for Ularitide in the natriuretic peptide class is its reported preservation of renal function during acute heart failure management. In the SIRIUS II study, serum creatinine levels remained unchanged during and for two days after the 24-hour ularitide infusion, indicating no adverse impact on kidney function [1]. This is a critical distinction when compared to nesiritide (BNP), which has been associated with renal impairment in some studies [2]. Furthermore, while Ularitide demonstrates diuretic and natriuretic effects in preclinical models, clinical studies in heart failure patients show that, like ANP and nesiritide, it does not produce a robust diuretic or natriuretic response [3].

Renal Function Diuresis Natriuresis Heart Failure

Safety Profile: Incidence of Hypotension as a Dose-Dependent Adverse Event in Clinical Trials

The safety profile of Ularitide is characterized by a dose-dependent incidence of hypotension. In the SIRIUS II trial, adverse events of hypotension were observed more frequently in the higher dose groups [1]. A separate review notes that 33% of patients with congestive heart failure (CHF) treated with ularitide at 30 ng/kg/min develop hypotension with systolic blood pressures below 90 mmHg [2]. This compares to other vasodilators such as nesiritide, which also causes hypotension, but with varying incidences and magnitudes reported across trials [2][3].

Hypotension Safety Adverse Events Acute Heart Failure

Clinical Development Status: Phase III TRUE-AHF Trial Differentiates Ularitide's Investigational Trajectory

Ularitide advanced to a pivotal Phase III clinical trial (TRUE-AHF) designed to evaluate its effects on clinical status and cardiovascular mortality in patients with acute decompensated heart failure [1][2]. While the trial did not meet its primary composite endpoint of reducing cardiovascular mortality or heart failure hospitalization [3], this advanced clinical investigation distinguishes Ularitide from many investigational natriuretic peptides that have not progressed beyond Phase II. The TRUE-AHF results provide a rich dataset for understanding the clinical pharmacology of this compound and its class.

Phase III Clinical Trial TRUE-AHF Acute Heart Failure Drug Development

Optimal Research and Industrial Application Scenarios for Ularitide (CAS 118812-69-4) Based on Evidence-Backed Differentiation


Preclinical Heart Failure Models Requiring Sustained Hemodynamic Monitoring

Ularitide is ideally suited for use in preclinical models of acute decompensated heart failure (ADHF) where sustained vasodilation and preservation of renal function are desired endpoints. The compound's demonstrated dose-dependent reduction in pulmonary capillary wedge pressure (PCWP) and its stable serum creatinine profile in clinical studies [1][2] make it a valuable tool for evaluating novel therapies or combination strategies in heart failure research.

Investigations into Natriuretic Peptide Receptor-A (NPR-A) Pharmacology and Resistance to NEP Degradation

The unique structural feature of Ularitide—its four-amino-acid N-terminal extension—confers increased resistance to neutral endopeptidase (NEP) degradation compared to ANP [1][2]. Researchers focusing on the pharmacokinetic and pharmacodynamic consequences of peptide stability, or those studying the NPR-A/cGMP signaling pathway, should prioritize Ularitide over ANP to achieve more durable receptor activation and downstream signaling in both in vitro and in vivo assays.

Comparative Safety and Efficacy Studies in Vasodilator Class

Ularitide's well-characterized safety profile, including its dose-dependent hypotensive effect [1] and its advanced Phase III clinical data [2], positions it as a critical comparator for evaluating next-generation vasodilators or heart failure therapeutics. Its specific adverse event profile and hemodynamic response can serve as a benchmark for assessing the relative merits of new chemical entities within the natriuretic peptide class.

Renal Physiology and Sodium Homeostasis Research

Given its origin as a renal paracrine regulator and its potent natriuretic activity in preclinical models [1][2], Ularitide is an excellent reagent for dissecting the mechanisms of sodium and water transport in the nephron. Studies examining the interplay between natriuretic peptides, the renin-angiotensin-aldosterone system (RAAS), and renal function can leverage Ularitide's specific profile to elucidate complex physiological pathways.

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